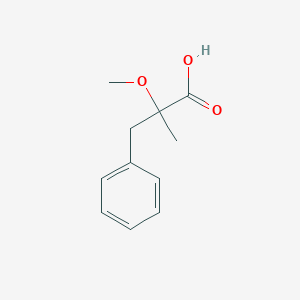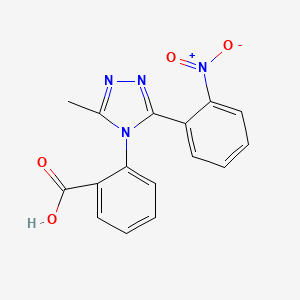![molecular formula C18H15N3O2 B8639715 4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2'-bipyridin]-6(1H)-one CAS No. 65881-74-5](/img/structure/B8639715.png)
4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2'-bipyridin]-6(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one is a complex organic compound with a unique structure that combines a bipyridine core with a phenyl-imino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one typically involves the condensation of 4-hydroxy-1-methyl-[2,2’-bipyridin]-6(1H)-one with an appropriate phenyl-imino precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Formation of an amine from the imino group.
Substitution: Introduction of substituents such as halogens or nitro groups on the phenyl ring.
科学研究应用
4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
4-Hydroxy-1-methyl-[2,2’-bipyridin]-6(1H)-one: Lacks the phenyl-imino group, making it less versatile in certain applications.
5-(Imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one: Lacks the hydroxyl group, affecting its reactivity and binding properties.
Uniqueness
4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one is unique due to the combination of functional groups, which allows for diverse reactivity and potential applications in various fields. The presence of both hydroxyl and imino groups provides multiple sites for chemical modification and interaction with other molecules.
属性
CAS 编号 |
65881-74-5 |
|---|---|
分子式 |
C18H15N3O2 |
分子量 |
305.3 g/mol |
IUPAC 名称 |
3-(benzenecarboximidoyl)-4-hydroxy-1-methyl-6-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C18H15N3O2/c1-21-14(13-9-5-6-10-20-13)11-15(22)16(18(21)23)17(19)12-7-3-2-4-8-12/h2-11,19,22H,1H3 |
InChI 键 |
GYGDDYGWWJTLDP-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=C(C1=O)C(=N)C2=CC=CC=C2)O)C3=CC=CC=N3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Aminomethyl-4,5,6,7-tetrahydro-benzo[d]thiazole](/img/structure/B8639639.png)
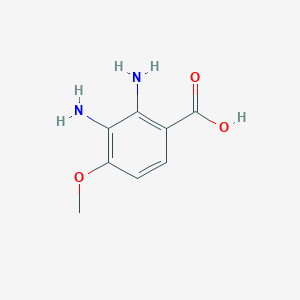
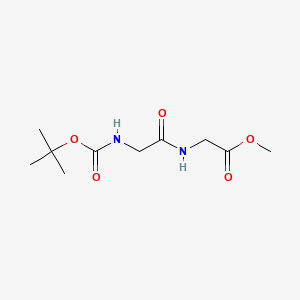
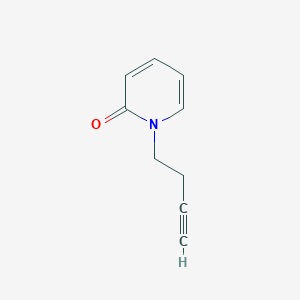
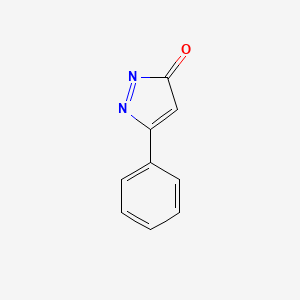

![(1S,2S)-N-(2'-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)-2-fluorocyclopropanecarboxamide](/img/structure/B8639682.png)



![4-[(4-Hydroxycyclohexyl)amino]-3-nitrobenzonitrile](/img/structure/B8639722.png)
